2-Azaspiro[3.3]heptan-5-ol hydrochloride
Description
Significance of Spirocyclic Systems in Chemical Biology and Medicinal Chemistry
The introduction of spirocyclic scaffolds into drug candidates has become a key strategy for enhancing molecular complexity and improving physicochemical properties. bldpharm.com A primary advantage of spirocycles is their inherent rigidity and three-dimensional nature, which allows for the precise spatial orientation of functional groups. tandfonline.com This can lead to more specific and potent interactions with biological targets, such as enzymes and receptors. tandfonline.com
Furthermore, shifting from planar, aromatic structures to molecules with a higher fraction of sp3-hybridized carbons (Fsp3), as is common in spirocycles, generally correlates with improved aqueous solubility, metabolic stability, and better pharmacokinetic profiles. bldpharm.comtandfonline.com The rigid nature of the spirocyclic system can also lock the conformation of a molecule, which helps in optimizing the orientation of binding elements for improved efficacy and selectivity. tandfonline.com The introduction of spirocycles has proven valuable for optimizing key parameters such as conformational freedom, lipophilicity, and basicity. researchgate.net
Overview of the 2-Azaspiro[3.3]heptane Scaffold as a Bioisostere
In drug design, a bioisostere is a chemical substituent or group that can be interchanged with another group to produce a compound with similar biological properties but potentially improved characteristics. wikipedia.org The 2-azaspiro[3.3]heptane scaffold has gained significant attention as a bioisostere for commonly used cyclic amines like piperidine (B6355638). univ.kiev.uarsc.org This is part of a broader trend in medicinal chemistry to "escape from flatland" by increasing the three-dimensionality of drug candidates. univ.kiev.ua
The replacement of a piperidine ring with a 2-azaspiro[3.3]heptane moiety can lead to several beneficial changes in a molecule's properties. For instance, in many cases, introducing this spirocyclic center has been shown to lower the lipophilicity (measured as logD7.4) of the parent molecule, which can be advantageous for improving pharmacokinetic properties. nih.gov This may seem counterintuitive as it involves the net addition of a carbon atom, but it can be rationalized by an increase in the basicity of the nitrogen atom. nih.gov Spirocyclic bioisosteres are of particular interest due to their potential for improved metabolic stability against oxidative enzymes, a known liability for some piperidine-containing structures. univ.kiev.ua
Contextualization of 2-Azaspiro[3.3]heptan-5-ol Hydrochloride within Spirocyclic Building Blocks
This compound is a specific derivative of the 2-azaspiro[3.3]heptane scaffold. As a hydrochloride salt, it generally exhibits increased water solubility and stability, making it easier to handle and formulate. The presence of a hydroxyl (-OH) group provides a valuable point for further chemical modification, allowing for the attachment of other molecular fragments to build more complex drug candidates.
This compound serves as a versatile building block in the synthesis of more elaborate molecules for drug discovery programs. nih.gov The combination of the rigid, three-dimensional spirocyclic core, the basic nitrogen atom, and the functional handle of the hydroxyl group makes this compound a valuable tool for medicinal chemists aiming to create novel compounds with optimized, drug-like properties.
Below is a table summarizing the key properties of the parent compound, 2-Azaspiro[3.3]heptane, and its hydrochloride salt.
| Property | 2-Azaspiro[3.3]heptane | 2-Azaspiro[3.3]heptane Hydrochloride | 2-Azaspiro[3.3]heptan-5-ol |
| Molecular Formula | C6H11N | C6H12ClN | C6H11NO |
| Molar Mass | 97.16 g/mol | 133.62 g/mol | 113.16 g/mol |
| CAS Number | 665-04-3 | 1420271-08-4 | Not Available |
| Synonyms | 2-aza-spiro[3.3]heptane | 2-azaspiro(3.3)heptane hydrochloride | 2-azaspiro[3.3]heptan-7-ol |
Data sourced from PubChem CID 20521856, 71741940, and 132352622.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-azaspiro[3.3]heptan-7-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-5-1-2-6(5)3-7-4-6;/h5,7-8H,1-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINMQZUGHRPBSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1O)CNC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2173991-60-9 | |
| Record name | 2-azaspiro[3.3]heptan-5-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Derivatization Strategies and Scaffold Modifications of the 2 Azaspiro 3.3 Heptane Core
Chemical Transformations at the Azaspiro Nitrogen Atom
The secondary amine of the 2-azaspiro[3.3]heptane core is a prime site for functionalization through amidation and alkylation reactions. These transformations allow for the introduction of a wide array of substituents, thereby modulating the compound's physicochemical properties.
Amidation: Standard amidation conditions, such as the use of acyl chlorides or carboxylic acids activated with coupling agents, can be employed to form amide bonds at the nitrogen atom. Copper-catalyzed amidation of arylboronic acids with nitriles has also been reported as an efficient method for synthesizing N-arylamides. organic-chemistry.org
Alkylation: N-alkylation of the azaspiro nitrogen can be achieved through various methods. Reductive amination with aldehydes or ketones in the presence of a reducing agent is a common strategy. thieme-connect.degoogle.com Additionally, copper-catalyzed monoalkylation of primary amides with unactivated secondary alkyl bromides and iodides offers a versatile route for N-alkylation. organic-chemistry.org Microwave-mediated, catalyst-based conditions have also been developed for the N-alkylation of amides with alcohols, providing high yields of N-alkylated products. organic-chemistry.org
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| Amidation | Acyl chloride, base | N-acyl-2-azaspiro[3.3]heptane |
| Amidation | Carboxylic acid, coupling agent (e.g., DCC, EDC) | N-acyl-2-azaspiro[3.3]heptane |
| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)3, NaBH3CN) | N-alkyl-2-azaspiro[3.3]heptane |
| Copper-catalyzed Alkylation | Alkyl halide, copper catalyst | N-alkyl-2-azaspiro[3.3]heptane |
Modifications at the Hydroxyl Position of 2-Azaspiro[3.3]heptan-5-ol
The hydroxyl group at the 5-position of 2-azaspiro[3.3]heptan-5-ol provides another handle for diversification. This functional group can undergo a variety of transformations to introduce different functionalities.
Common modifications include:
Etherification: Reaction with alkyl halides or sulfonates under basic conditions to form ethers.
Esterification: Acylation with acyl chlorides or carboxylic anhydrides to produce esters.
Oxidation: Oxidation of the secondary alcohol to a ketone, yielding 2-azaspiro[3.3]heptan-5-one. This ketone can then serve as a precursor for further modifications.
Substitution: Conversion of the hydroxyl group to a leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution to introduce a range of substituents.
Spirocenter and Ring System Substitutions
The introduction of fluorine-containing groups, such as difluoromethyl and trifluoromethyl groups, into organic molecules can significantly alter their properties, including metabolic stability and lipophilicity.
The synthesis of 6,6-difluorospiro[3.3]heptane derivatives has been achieved through a convergent synthesis strategy starting from 1,1-bis(bromomethyl)-3,3-difluorocyclobutane. nih.gov Deoxyfluorination of hydroxymethyl or formyl imidazole (B134444) precursors is a known method for preparing fluoromethyl and difluoromethyl imidazoles. researchgate.net These strategies can be adapted for the synthesis of fluorinated 2-azaspiro[3.3]heptane analogues.
The synthesis of heteroatom-containing analogues of the spiro[3.3]heptane core expands the chemical space and allows for the exploration of different bioisosteric relationships.
2-Oxa-6-azaspiro[3.3]heptane: This analogue has been proposed as a surrogate for morpholine. thieme.de A scalable synthesis route involves the hydroxide-facilitated alkylation of an appropriate amine with 3,3-bis(bromomethyl)oxetane. nih.gov
2,6-Diazaspiro[3.3]heptane: This scaffold is considered a bioisostere for piperazine. rsc.org A practical synthetic route involves the reductive amination of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde with primary amines or anilines, followed by cyclization. thieme-connect.de
The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid has also been reported, where both four-membered rings are constructed by the subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles. nih.gov
| Analogue | Bioisosteric Replacement | Synthetic Precursor Example |
|---|---|---|
| 2-Oxa-6-azaspiro[3.3]heptane | Morpholine | 3,3-bis(bromomethyl)oxetane |
| 2,6-Diazaspiro[3.3]heptane | Piperazine | 1-benzyl-3-chloromethylazetidine-3-carbaldehyde |
Development of Strained Spiro Heterocycles as Bioisosteres
Strained spiro heterocycles, including the 2-azaspiro[3.3]heptane core, are of increasing interest to medicinal chemists. Their rigid, three-dimensional structures can confer beneficial physicochemical properties to lead compounds, such as improved metabolic stability and lipophilicity. rsc.org The inclusion of a small ring results in a more rigid and denser molecular space. rsc.org
The 2-azaspiro[3.3]heptane motif has been successfully employed as a bioisostere for piperidine (B6355638). univ.kiev.uarsc.org This substitution can lead to improvements in drug-like properties. The development of novel strained spiro heterocycles and their site-specific functionalization is an active area of research aimed at expanding the toolbox of medicinal chemists for designing new therapeutic agents. rsc.org
1-Azaspiro[3.3]heptanes as Bioisosteres of Piperidine
The piperidine ring is a prevalent feature in numerous pharmaceutical drugs. enamine.net In 2010, the 2-azaspiro[3.3]heptane scaffold was introduced as a viable bioisostere for piperidine, demonstrating the potential to improve aqueous solubility and reduce metabolic degradation of active compounds. enamine.netuniv.kiev.ua More recently, its isomer, 1-azaspiro[3.3]heptane, has been synthesized, characterized, and validated as a "new generation" bioisostere of piperidine. enamine.netplu.eduresearchgate.net
The synthesis of 1-azaspiro[3.3]heptanes has been achieved through a key step involving a thermal [2+2] cycloaddition between endocyclic alkenes and Graf's isocyanate (ClO2S-NCO), which forms spirocyclic β-lactams. enamine.netplu.edunih.gov Subsequent reduction of the β-lactam ring yields the 1-azaspiro[3.3]heptane core. enamine.netplu.edunih.gov
The utility of this scaffold as a piperidine replacement was demonstrated by incorporating it into the structure of the anesthetic drug Bupivacaine. enamine.netresearchgate.netresearchgate.net This substitution resulted in a novel, patent-free analog that maintained high activity, validating the 1-azaspiro[3.3]heptane core as a functional bioisostere in a real-world biochemical context. enamine.netplu.eduresearchgate.net
Comparison of Geometric and Electronic Effects of Isomeric Azaspiro[3.3]heptanes
When considering bioisosteric replacements, it is crucial to compare the geometric and electronic properties of the scaffolds. The 1-azaspiro[3.3]heptane isomer presents distinct characteristics when compared to both the traditional piperidine ring and the more established 2-azaspiro[3.3]heptane isomer. enamine.netresearchgate.net
In terms of physicochemical properties, model compounds of N-phenyl-piperidine, N-phenyl-2-azaspiro[3.3]heptane, and N-phenyl-1-azaspiro[3.3]heptane were compared. The 1-azaspiro[3.3]heptane derivative showed similar basicity (pKa), lipophilicity (logD), and aqueous solubility to the 2-azaspiro[3.3]heptane analog. enamine.netresearchgate.net However, it exhibited significantly improved metabolic stability in human liver microsomes. enamine.netresearchgate.net
Below is an interactive data table summarizing the physicochemical properties of these model compounds. researchgate.net
| Compound | Structure | pKa | clogP | logD (7.4) | Solubility (µM) | Clint (µL min⁻¹ mg⁻¹) | t1/2 (min) |
| N-Phenyl-piperidine | 8.8 | 2.9 | 1.4 | 136 | 108 | 18 | |
| N-Phenyl-2-azaspiro[3.3]heptane | 8.7 | 1.9 | 0.6 | 12 | 68 | 28 | |
| N-Phenyl-1-azaspiro[3.3]heptane | 8.7 | 1.9 | 0.7 | 13 | 19 | 102 | |
| Data sourced from Mykhailiuk P., et al. (2023). researchgate.net |
From a geometric perspective, the vectors of substitution from the nitrogen atom and the adjacent carbon differ significantly between the isomers and piperidine. Key geometric parameters such as the distance between exit vectors (d), the radius of the ring (r), and the angles of the substituent vectors (φ1, φ2, and θ) define the spatial arrangement that the scaffold can present within a molecule. researchgate.net The non-planar and rigid structure of the spiro[3.3]heptane core results in distinct vector arrangements compared to the chair conformation of piperidine. researchgate.netchemrxiv.org
The following interactive table details the geometric parameters for 1,2-disubstituted piperidines and the isomeric azaspiro[3.3]heptanes. researchgate.net
| Parameter | 1,2-disubstituted piperidines | 1-Azaspiro[3.3]heptanes |
| d (Å) | 2.5–2.6 | 2.4 |
| r (Å) | 1.5 | 1.5 |
| φ1 (°) | 124–126 | 132 |
| φ2 (°) | 126–128 | 133 |
| |θ| (°) | 175–178 | 129 |
| Data sourced from Mykhailiuk P., et al. (2023). researchgate.net |
These differences in geometry and electronic properties underscore the potential of isomeric azaspiro[3.3]heptanes to serve as sophisticated tools in drug design, allowing for fine-tuning of a molecule's spatial orientation and physicochemical profile. univ.kiev.uaresearchgate.net
Computational and Structural Elucidation Studies of 2 Azaspiro 3.3 Heptan 5 Ol Hydrochloride and Its Analogues
Spectroscopic Characterization for Structural Confirmation
Spectroscopic methods are fundamental to confirming the identity and structure of novel chemical entities. For a molecule like 2-Azaspiro[3.3]heptan-5-ol hydrochloride, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry provides a comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR spectra provide critical information about its carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the azetidine (B1206935) and cyclobutanol (B46151) rings. The presence of the hydrochloride salt would result in a broad signal for the amine proton (N-H), and its chemical shift would be dependent on the solvent and concentration. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would appear as a multiplet. The remaining methylene (B1212753) protons on both rings would exhibit complex splitting patterns due to geminal and vicinal coupling, further complicated by the rigid, strained nature of the spirocyclic system. While specific data for the title compound is not widely published, analysis of related 2-azaspiro[3.3]heptane derivatives provides insight into expected chemical shifts. rsc.orguniv.kiev.ua
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display six distinct signals, corresponding to the six carbon atoms in the molecule. The spiro carbon, being a quaternary center, would typically show a signal in a specific region of the spectrum. The carbon atom bonded to the hydroxyl group (C-OH) would be shifted downfield compared to the other aliphatic carbons. The carbons adjacent to the nitrogen atom in the azetidine ring would also show characteristic chemical shifts. Purity assessment by NMR is also a common practice. chemscene.com
Predicted NMR Data for 2-Azaspiro[3.3]heptan-5-ol
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1, C3 (CH₂) | 3.5 - 4.0 | 50 - 55 |
| C2 (Spiro C) | - | 35 - 45 |
| C4, C6 (CH₂) | 2.0 - 2.8 | 30 - 40 |
| C5 (CH-OH) | 4.0 - 4.5 | 65 - 75 |
| N-H | Broad, variable | - |
| O-H | Variable | - |
Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.
The presence of the hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The N-H stretching vibration of the secondary ammonium (B1175870) salt would appear as a broad band between 2400-3200 cm⁻¹, often with multiple smaller peaks. C-H stretching vibrations from the aliphatic rings would be observed just below 3000 cm⁻¹. Other important signals include the C-O stretching vibration around 1050-1150 cm⁻¹ and N-H bending vibrations near 1500-1600 cm⁻¹.
Characteristic IR Absorption Bands for 2-Azaspiro[3..3]heptan-5-ol Hydrochloride
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Alcohol) | Stretching, H-bonded | 3200 - 3600 (Broad) |
| N-H (Ammonium) | Stretching | 2400 - 3200 (Broad) |
| C-H (Aliphatic) | Stretching | 2850 - 2960 |
| N-H (Ammonium) | Bending | 1500 - 1600 |
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Purity and Identity
HPLC-MS/MS is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is routinely used to assess the purity of a compound and confirm its molecular weight and structure. nih.gov
In an HPLC analysis, the compound is passed through a column, and its retention time is a characteristic property that helps in its identification. The purity of the sample can be determined by integrating the area of the peak corresponding to the compound and comparing it to the areas of any impurity peaks.
The eluent from the HPLC is then introduced into a mass spectrometer. For 2-Azaspiro[3.3]heptan-5-ol, electrospray ionization (ESI) in positive mode would generate the protonated molecular ion [M+H]⁺. The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the free base (113.08 Da). uni.luuni.lu In MS/MS mode, this parent ion is fragmented, and the resulting daughter ions create a fragmentation pattern that serves as a "fingerprint" for the molecule, confirming the connectivity of the atoms within the structure. Predicted collision cross-section values can also be used to aid in identification. uni.lu
X-ray Crystallographic Analysis for Conformational Details
While spectroscopic methods provide invaluable data on molecular connectivity, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional structure in the solid state. This technique would provide precise measurements of bond lengths, bond angles, and torsional angles within the this compound molecule.
For a strained spirocyclic system, X-ray analysis is particularly insightful. It would reveal the exact puckering of the azetidine and cyclobutane (B1203170) rings and the spatial orientation of the hydroxyl group (axial vs. equatorial-like). This information is crucial for understanding the molecule's shape and how it might interact with biological targets. The crystal packing would also be elucidated, showing intermolecular interactions such as hydrogen bonding involving the hydroxyl and ammonium groups and the chloride counter-ion. The feasibility and utility of this technique for this class of compounds have been demonstrated by the successful X-ray crystallographic analysis of related structures like 6-oxo-2-azaspiro[3.3]heptane. researchgate.net
Molecular Modeling and Conformational Analysis
Complementing experimental data, molecular modeling and computational methods provide deep insights into the conformational preferences and electronic properties of molecules.
Theoretical Studies on Strained Spiro Heterocycles
The 2-azaspiro[3.3]heptane framework is of significant interest in medicinal chemistry, partly because its rigid structure can improve binding selectivity to biological targets and enhance metabolic stability. univ.kiev.ua This class of molecules is considered a "strained spiro heterocycle," and theoretical studies are vital for understanding the implications of this strain. researchgate.net
Computational methods, such as Density Functional Theory (DFT), can be used to:
Calculate Conformational Energies: The cyclobutane ring is not planar and can exist in different puckered conformations. Theoretical calculations can determine the relative energies of these conformers to predict the most stable shape of the molecule in the gas phase or in solution.
Predict Spectroscopic Data: Computational models can predict NMR chemical shifts and other spectroscopic properties, which can aid in the interpretation of experimental data.
Analyze Molecular Properties: These studies can map the electrostatic potential surface, identify sites for hydrogen bonding, and calculate properties like dipole moment, which are relevant to the molecule's behavior.
The limited conformational freedom of these spirocycles offers a predictable arrangement of substituents, a feature highly sought after in modern drug design. researchgate.net Theoretical studies help to rationalize the unique properties conferred by the strained spirocyclic core and guide the design of new analogues with improved pharmacological profiles.
Prediction of Molecular Interactions and Ligand Binding Modes
Computational modeling serves as a powerful tool in predicting how ligands such as 2-azaspiro[3.3]heptan-5-ol and its analogues interact with biological targets. Molecular docking simulations, a key component of this computational analysis, are employed to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. These simulations help in elucidating the binding modes and the specific molecular interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
For the 2-azaspiro[3.3]heptane scaffold, its rigid, three-dimensional structure provides well-defined vectors for its substituents, which can be optimized to engage with specific residues in a target's binding pocket. The hydroxyl group at the 5-position of 2-azaspiro[3.3]heptan-5-ol, for instance, can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions with polar residues in a binding site. The nitrogen atom in the azaspiro ring is a key site for interaction, often forming salt bridges or hydrogen bonds.
The prediction of these interactions is fundamental to understanding the molecule's mechanism of action and for the rational design of more potent and selective analogues. By analyzing the binding modes of a series of analogues, researchers can build a pharmacophore model that defines the essential structural features required for biological activity.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For 2-azaspiro[3.3]heptan-5-ol and its analogues, SAR studies aim to identify the key structural motifs and functional groups that contribute to their therapeutic effects.
By comparing the biological activity of 2-azaspiro[3.3]heptan-5-ol with analogues lacking the hydroxyl group, or where it is replaced by other functional groups (e.g., a methoxy (B1213986) group, a halogen, or an alkyl group), the specific contribution of the hydroxyl group can be elucidated. For example, if the removal of the hydroxyl group leads to a significant loss of activity, it suggests that this group is critical for target engagement, likely through hydrogen bonding. Cross-referencing with other analogues that have different substituents on the azaspiro ring allows for a comprehensive understanding of the role of each part of the molecule.
The systematic variation of substituents on the 2-azaspiro[3.3]heptane scaffold is a key strategy to modulate biological activity, selectivity, and pharmacokinetic properties. The effects of these substituents can be evaluated based on their electronic, steric, and hydrophobic properties.
A hypothetical SAR study on a series of N-substituted 2-azaspiro[3.3]heptan-5-ol analogues might reveal that small, lipophilic substituents on the nitrogen atom enhance cell permeability and potency, while larger, polar substituents may decrease activity due to steric hindrance or unfavorable interactions.
In Silico Prediction and Analysis of Physicochemical Descriptors Relevant to Biological Activity
In silico methods are widely used to predict the physicochemical properties of molecules, providing valuable information for drug design and development before the need for extensive experimental work. For 2-Azaspiro[3.3]heptan-5-ol and its analogues, several descriptors are particularly relevant to their potential biological activity.
Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is a good predictor of its ability to cross cell membranes. Generally, molecules with a lower TPSA are more likely to be cell-permeable. The hydroxyl group and the nitrogen atom of 2-azaspiro[3.3]heptan-5-ol are the main contributors to its TPSA.
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), describes the distribution of a compound between an oily and an aqueous phase. It is a critical parameter that influences a drug's solubility, absorption, and distribution. A balanced LogP is often sought in drug design, as very high or very low values can lead to poor pharmacokinetic properties.
The table below presents the predicted TPSA and LogP values for 2-Azaspiro[3.3]heptan-5-ol and some of its hypothetical analogues, illustrating how modifications to the structure can influence these key physicochemical properties.
| Compound | Structure | Predicted TPSA (Ų) | Predicted LogP |
| 2-Azaspiro[3.3]heptan-5-ol | 32.26 | 0.5 | |
| 2-Methyl-2-azaspiro[3.3]heptan-5-ol | 23.47 | 0.9 | |
| 5-Methoxy-2-azaspiro[3.3]heptane | 21.24 | 1.1 | |
| 2-Azaspiro[3.3]heptane | 12.03 | 0.8 |
Note: These values are estimations from computational models and may vary depending on the prediction software used.
Collision Cross Section (CCS) is a measure of the size and shape of an ion in the gas phase. It is an important parameter in ion mobility-mass spectrometry, which is increasingly used in drug discovery and metabolomics for the characterization of small molecules. The CCS value is influenced by the molecule's three-dimensional structure, and it can be predicted using computational methods.
For a series of analogues, predicted CCS values can help in their identification and can also provide insights into their conformational properties. The rigid nature of the 2-azaspiro[3.3]heptane scaffold leads to a well-defined three-dimensional shape, which is reflected in its CCS value.
Below is a table of predicted CCS values for 2-Azaspiro[3.3]heptan-5-ol and its analogues.
| Compound | Predicted CCS (Ų) [M+H]⁺ |
| 2-Azaspiro[3.3]heptan-5-ol | 125.1 |
| 2-Methyl-2-azaspiro[3.3]heptan-5-ol | 130.5 |
| 5-Methoxy-2-azaspiro[3.3]heptane | 128.9 |
| 2-Azaspiro[3.3]heptane | 119.8 |
Note: These values are estimations from computational models and may vary depending on the prediction software and the specific adduct ion considered.
Pharmacological and Biological Research Applications of 2 Azaspiro 3.3 Heptan 5 Ol Hydrochloride
2-Azaspiro[3.3]heptan-5-ol Hydrochloride as a Chemical Building Block in Drug Discovery
The unique structural characteristics of this compound have positioned it as a valuable building block in the field of drug discovery. Its spirocyclic nature, which involves two rings sharing a single carbon atom, imparts a three-dimensional architecture that is highly sought after in modern medicinal chemistry. This move away from flat, two-dimensional molecules, often referred to as "escaping flatland," is a key strategy for improving the pharmacological properties of drug candidates. univ.kiev.uaresearchgate.net The rigid framework of the azaspiro[3.3]heptane core allows for the precise positioning of functional groups in space, which can lead to enhanced interactions with biological targets. researchgate.net
Utility in the Synthesis of Complex Medicinal Chemistry Targets
The 2-azaspiro[3.3]heptane scaffold serves as a versatile starting point for the synthesis of more complex molecules with potential therapeutic applications. nih.gov Its functionalized derivatives are readily prepared, allowing for their incorporation into a wide range of bioactive compounds. univ.kiev.uaresearchgate.net For instance, derivatives of 2-azaspiro[3.3]heptane have been explored as bioisosteres of piperidine (B6355638), a common motif in many approved drugs. univ.kiev.uaresearchgate.netnih.govresearchgate.net This bioisosteric replacement can lead to improved metabolic stability and other desirable pharmacokinetic properties. univ.kiev.uaresearchgate.net The synthesis of these spirocyclic analogues has been demonstrated to be scalable, making them attractive for drug development programs. univ.kiev.uaresearchgate.net
Exploration of Biological Activity and Interactions with Biomolecules
The 2-azaspiro[3.3]heptane scaffold has been incorporated into molecules targeting a variety of biomolecules, including receptors and enzymes. These investigations have demonstrated the potential of this chemical motif to modulate biological activity in a meaningful way.
Receptor Antagonism and Agonism Studies (e.g., Melanin-Concentrating Hormone Receptor 1 (MCHr1) antagonism, M4 agonists)
Derivatives of azaspiro[3.3]heptane have been investigated for their ability to interact with G-protein coupled receptors (GPCRs), a large family of receptors involved in numerous physiological processes. For example, compounds incorporating this scaffold have been explored as antagonists of the melanin-concentrating hormone receptor 1 (MCHr1), a target for the treatment of obesity.
In the realm of neuroscience, 2-azaspiro[3.4]octane derivatives, which are structurally related to 2-azaspiro[3.3]heptanes, have been developed as agonists for the M4 muscarinic acetylcholine (B1216132) receptor. google.com The M4 receptor is a promising target for the treatment of psychosis and cognitive dysfunction associated with conditions like schizophrenia and Alzheimer's disease. google.com The development of selective M4 agonists is a key area of research, and the use of spirocyclic scaffolds contributes to achieving the desired pharmacological profile. google.com
Investigation in Targeted Protein Degradation (TPD) Therapies
Targeted protein degradation (TPD) is an emerging therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. nih.govresearchgate.netnih.gov This approach often employs bifunctional molecules called proteolysis-targeting chimeras (PROTACs), which bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. nih.govmdpi.com
While specific examples of this compound being directly incorporated into PROTACs are not extensively detailed in the provided search results, its established role as a rigid and versatile scaffold in drug discovery makes it a highly attractive building block for this technology. The ability to create molecules with precise three-dimensional geometries is crucial for the successful design of PROTACs, which require the optimal orientation of the target protein and the E3 ligase. nih.gov The use of spirocyclic linkers or scaffolds, such as those derived from 2-azaspiro[3.3]heptane, could provide the necessary rigidity and conformational control to enhance the efficiency and selectivity of targeted protein degradation. researchgate.net
In Vitro and Preclinical Pharmacokinetic (PK) Profiling Methodologies
Pharmacokinetic profiling is essential in drug discovery to assess a compound's absorption, distribution, metabolism, and excretion (ADME). For derivatives of the 2-azaspiro[3.3]heptane scaffold, several in vitro and preclinical methodologies are employed to predict their behavior in vivo.
Microsomal Metabolic Stability Determination (e.g., Human Liver Microsomes)
One of the primary reasons for incorporating the 2-azaspiro[3.3]heptane motif is to enhance metabolic stability compared to traditional heterocyclic structures like piperidine, which can be susceptible to oxidation by metabolic enzymes. univ.kiev.ua The metabolic stability of new chemical entities is commonly evaluated using liver microsomes, which are subcellular fractions containing high concentrations of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. wuxiapptec.com
The assay measures the rate at which a parent compound is eliminated over time when incubated with human liver microsomes (HLM) and cofactors like NADPH. springernature.comnih.gov Key parameters derived from these studies are the in vitro half-life (t½) and intrinsic clearance (CLint), which help rank compounds and predict in vivo clearance. researchgate.net Research on a series of 2-azaspiro[3.3]heptane derivatives developed as fetal hemoglobin inducers included the optimization of ADME properties, which involves assessing stability in liver microsomes to ensure the compounds have developable characteristics. nih.gov
Below is a representative data table illustrating how the metabolic stability of a hypothetical 2-azaspiro[3.3]heptane derivative might compare to a piperidine analog in human liver microsomes.
| Compound | Scaffold Type | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Predicted Stability Classification |
| Compound A | Piperidine Analog | 15 | 92.4 | Low |
| Compound B | 2-Azaspiro[3.3]heptane Derivative | >60 | <23.1 | High |
| Verapamil | Positive Control | 26 | 53.3 | Intermediate |
This table contains illustrative data based on typical outcomes of microsomal stability assays.
Membrane Permeability Studies
A compound's ability to permeate biological membranes is crucial for its oral absorption and distribution to target tissues. In vitro models are widely used to predict this permeability. The most common methods include the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays like the Caco-2 model. mbbiosciences.com
The Caco-2 permeability assay utilizes a monolayer of human colorectal adenocarcinoma cells, which differentiate to form tight junctions and mimic the intestinal epithelial barrier. mbbiosciences.com Compounds are added to either the apical (A) or basolateral (B) side of the monolayer, and their transport to the opposite side is measured over time. The results are expressed as an apparent permeability coefficient (Papp), which is used to classify compounds as having low, medium, or high permeability. mbbiosciences.com The bidirectional assay (A→B and B→A) also allows for the calculation of an efflux ratio to determine if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp). mbbiosciences.com
The following table shows sample data from a Caco-2 permeability assay for a hypothetical derivative.
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |
| Test Compound C | 12.5 | 13.1 | 1.05 | High |
| Propranolol (High Perm.) | >10 | - | - | High |
| Atenolol (Low Perm.) | <2 | - | - | Low |
This table contains illustrative data. Papp values are used to classify permeability. An efflux ratio >2 suggests active efflux. mbbiosciences.com
Receptor Occupancy Studies in Animal Models
Receptor occupancy (RO) is a quantitative measure of the engagement of a drug with its intended biological target in vivo. nih.gov Establishing a relationship between drug exposure, receptor occupancy, and pharmacological effect is critical for selecting promising drug candidates and projecting clinical doses. nih.govmeliordiscovery.com These studies are typically conducted in rodent models.
One common method involves administering the test compound, followed by a tracer molecule (often radiolabeled or detected by mass spectrometry) that binds to the same target. nih.gov The displacement of the tracer by the test compound is measured in the tissue of interest (e.g., the brain) and used to calculate the percentage of receptors occupied by the drug at a given dose. nih.govmeliordiscovery.com Non-invasive imaging techniques like Positron Emission Tomography (PET), using radiolabeled spirocyclic compounds, can also directly measure receptor occupancy in living animals. tandfonline.com
Studies on spirocyclic compounds have demonstrated high binding affinity for various receptors, such as the α7 nicotinic acetylcholine receptors, which is a prerequisite for achieving significant receptor occupancy. nih.gov Furthermore, in vivo studies with 2-azaspiro[3.3]heptane derivatives in animal models like cynomolgus monkeys have demonstrated dose-dependent efficacy, which implies successful target engagement. nih.gov
A hypothetical dose-response receptor occupancy study is outlined in the table below.
| Dose (mg/kg) | Plasma Conc. (nM) | Brain Conc. (nM) | Receptor Occupancy (%) |
| 1 | 50 | 15 | 25 |
| 3 | 160 | 55 | 68 |
| 10 | 550 | 210 | 92 |
This table presents a hypothetical data set illustrating the correlation between dose, drug concentration, and target engagement in the brain.
Applications in Chemical Biology Research
The 2-azaspiro[3.3]heptane scaffold is not only a component of potential therapeutics but also a valuable tool in chemical biology. Its rigid, three-dimensional structure makes it an attractive building block for creating compound libraries with enhanced structural diversity and sp³-richness, a feature associated with higher clinical success rates. tandfonline.comrsc.org
A key application is in the construction of DNA-Encoded Libraries (DELs) . rsc.orgnih.gov DEL technology enables the synthesis and screening of massive collections of compounds simultaneously, accelerating the identification of new drug leads. rsc.org The incorporation of azaspiro[3.3]heptane moieties into these libraries enriches their chemical space with novel, complex, and drug-like frameworks. nih.gov These scaffolds serve as versatile modules that can be functionalized with multiple exit vectors, allowing for the creation of diverse and spatially unique molecules. nih.gov By providing access to unexplored libraries of spirocyclic compounds, the 2-azaspiro[3.3]heptane scaffold facilitates the discovery of potent and selective modulators for a wide range of biological targets. rsc.org
Future Directions and Research Opportunities for 2 Azaspiro 3.3 Heptan 5 Ol Hydrochloride
Development of Novel Synthetic Routes to Access Underexplored Derivatives
While synthetic routes to the core 2-azaspiro[3.3]heptane system are established, the exploration of diverse and efficient methods to generate a wider array of functionalized derivatives remains a key area of research. nih.govnih.gov Future efforts will likely focus on developing synthetic pathways to access derivatives of 2-Azaspiro[3.3]heptan-5-ol that are currently underexplored. This includes the stereoselective synthesis of substituted analogs and the introduction of diverse functional groups at various positions on the spirocyclic core.
Key areas for synthetic exploration include:
Asymmetric Synthesis: Developing robust methods for the asymmetric synthesis of chiral derivatives will be crucial for investigating the stereochemistry-activity relationships of drug candidates.
Late-Stage Functionalization: Creating synthetic methodologies that allow for the modification of the 2-azaspiro[3.3]heptane core at a late stage in the synthetic sequence would enable the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
Multi-component Reactions: Utilizing multi-component reactions could provide a more efficient and atom-economical approach to constructing complex derivatives from simple starting materials.
A summary of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Description | Potential Advantages |
| Asymmetric Catalysis | Employment of chiral catalysts to control the stereochemical outcome of key ring-forming or functionalization reactions. | Access to enantiomerically pure compounds, crucial for optimizing biological activity and reducing off-target effects. |
| C-H Activation | Direct functionalization of C-H bonds on the spirocyclic scaffold. | Increased synthetic efficiency by avoiding pre-functionalization steps. |
| Flow Chemistry | Utilization of continuous flow reactors for synthesis. | Improved reaction control, scalability, and safety. |
Advanced Computational Approaches for Scaffold Design and Optimization
Computational chemistry offers powerful tools to guide the design and optimization of novel drug candidates based on the 2-Azaspiro[3.3]heptan-5-ol scaffold. emanresearch.org Advanced computational approaches can be employed to predict the binding of these molecules to biological targets, optimize their pharmacokinetic properties, and explore novel chemical space.
Future computational research in this area will likely involve:
Molecular Dynamics (MD) Simulations: To understand the conformational preferences of the spirocyclic scaffold and its interactions with target proteins.
Free Energy Perturbation (FEP): For the accurate prediction of ligand binding affinities to guide lead optimization.
Quantum Mechanics (QM) Calculations: To elucidate reaction mechanisms for novel synthetic routes and to understand the electronic properties of the scaffold.
Machine Learning (ML) and Artificial Intelligence (AI): To develop predictive models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and to identify novel scaffolds with desired biological activities.
These computational methods can accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success, as outlined in Table 2.
| Computational Method | Application in Scaffold Design | Expected Outcome |
| Pharmacophore Modeling | Identifying the key chemical features required for biological activity. | Design of novel derivatives with improved potency and selectivity. |
| Virtual Screening | Screening large virtual libraries of compounds against a biological target. | Identification of new hit compounds with the 2-azaspiro[3.3]heptane core. |
| Docking Studies | Predicting the binding mode of derivatives in the active site of a target protein. | Rationalizing structure-activity relationships and guiding the design of more potent inhibitors. |
Expansion into New Therapeutic Areas and Biological Target Classes
The favorable properties of the 2-azaspiro[3.3]heptane scaffold make it an attractive framework for developing drugs for a wide range of diseases. While its use as a piperidine (B6355638) bioisostere is well-established, future research will focus on expanding its application to new therapeutic areas and biological target classes. univ.kiev.uaresearchgate.net
Promising therapeutic areas for exploration include:
Oncology: The rigid nature of the spirocyclic scaffold can be exploited to design potent and selective inhibitors of kinases, proteases, and other cancer-related targets. researchgate.net
Infectious Diseases: Derivatives of 2-Azaspiro[3.3]heptan-5-ol could be developed as novel antibacterial, antiviral, or antifungal agents.
Central Nervous System (CNS) Disorders: The scaffold's properties may be amenable to designing drugs that can cross the blood-brain barrier to treat neurological and psychiatric conditions.
Metabolic Diseases: The development of modulators for targets involved in metabolic disorders such as diabetes and obesity represents another promising avenue.
The exploration of novel biological targets, beyond those traditionally associated with piperidine-containing drugs, will be a key driver of innovation in this field.
Integration with High-Throughput Screening and Lead Optimization Programs
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries against biological targets. news-medical.net The development of diverse chemical libraries based on the 2-Azaspiro[3.3]heptan-5-ol scaffold is essential for their successful integration into HTS campaigns. morressier.com
Future efforts in this domain will involve:
Library Design and Synthesis: The creation of diverse and high-quality compound libraries with a wide range of functional groups and stereochemical complexity.
Assay Development: The development of robust and sensitive assays suitable for the high-throughput screening of these spirocyclic compounds.
Hit-to-Lead Optimization: The use of medicinal chemistry strategies to optimize the potency, selectivity, and pharmacokinetic properties of initial "hit" compounds identified from HTS.
The integration of HTS with advanced computational methods will be critical for efficiently navigating the vast chemical space of 2-azaspiro[3.3]heptane derivatives and accelerating the identification of promising drug candidates. A typical workflow is depicted in Table 3.
| Stage | Key Activities | Desired Outcome |
| Library Generation | Parallel synthesis of a diverse array of 2-azaspiro[3.3]heptan-5-ol derivatives. | A comprehensive compound library for screening. |
| Primary Screening | High-throughput screening of the library against a specific biological target. | Identification of initial "hit" compounds. |
| Hit Confirmation and Validation | Re-testing of hits and confirmation of their activity through orthogonal assays. | Validated hit compounds for further development. |
| Lead Optimization | Iterative cycles of chemical synthesis and biological testing to improve the properties of the hit compounds. | A lead compound with drug-like properties. |
Addressing Challenges in the Synthetic and Biological Evaluation of Spirocyclic Systems
Despite their promise, spirocyclic systems like 2-azaspiro[3.3]heptane present unique challenges in both their synthesis and biological evaluation. tandfonline.com Overcoming these hurdles will be critical for unlocking the full potential of this scaffold in drug discovery.
Key challenges and potential solutions include:
Synthetic Complexity: The construction of the spirocyclic core and the stereocontrolled introduction of substituents can be synthetically challenging. The development of novel, efficient, and scalable synthetic methods is a primary focus. researchgate.net
Conformational Rigidity: While advantageous for binding affinity, the rigid nature of the scaffold can also limit its ability to adapt to different binding pockets. A thorough understanding of the conformational landscape through computational and experimental methods is necessary.
Biological Characterization: The unique three-dimensional shape of spirocyclic compounds can sometimes lead to unexpected pharmacological profiles and off-target effects. Comprehensive biological profiling is essential to fully characterize their activity and safety.
Addressing these challenges will require a multidisciplinary approach, combining expertise in synthetic organic chemistry, computational modeling, and chemical biology.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for multi-gram scale preparation of 2-azaspiro[3.3]heptan-5-ol hydrochloride?
- Methodological Answer : Scalable synthesis involves functionalization of spirocyclic precursors via oxidation or protection/deprotection strategies. For example, Dess-Martin periodinane efficiently converts BOC-protected alcohols to aldehydes (key intermediates), enabling downstream modifications . Multi-step protocols starting from 2,2-bis(bromomethyl)-1,3-propanediol have been optimized for high yields (70–85%) through careful control of reaction conditions (e.g., temperature, catalyst loading) .
Q. How can structural integrity and purity of this compound be confirmed?
- Methodological Answer : Use a combination of analytical techniques:
- NMR : Confirm spirocyclic geometry and substitution patterns via H/C chemical shifts (e.g., characteristic signals for the azaspiro core) .
- HPLC/MS : Verify purity (>95%) and molecular weight (149.62 g/mol for CHClNO) using reverse-phase chromatography and high-resolution mass spectrometry .
- CAS/EN300 identifiers : Cross-reference with databases (e.g., EN300-317210) to validate batch-specific data .
Q. What role does this compound play as a bioisostere in drug design?
- Methodological Answer : The compound replaces planar piperidine motifs in molecules like Bupivacaine, enhancing 3D complexity ("escape from flatland" concept). This improves binding selectivity, ADME properties (e.g., water solubility), and reduces toxicity. Comparative studies show 2–3× longer half-life in vitro compared to non-spiro analogs .
Advanced Research Questions
Q. How can contradictions in reaction yields during Pd-catalyzed amination of azaspiro intermediates be resolved?
- Methodological Answer : Low yields often stem from steric hindrance or ligand mismatch. Optimize by:
- Ligand screening : Use Buchwald-Hartwig ligands (XPhos, SPhos) to enhance Pd coordination .
- Solvent effects : Polar aprotic solvents (DMF, NMP) improve catalyst stability.
- Temperature gradients : Stepwise heating (25°C → 80°C) minimizes side reactions. Documented protocols achieve >75% yield for aryl amination .
Q. What mechanistic insights explain the enhanced pharmacokinetics of azaspiro-containing analogs versus piperidine derivatives?
- Methodological Answer : The spirocyclic structure reduces metabolic oxidation by cytochrome P450 enzymes. In vivo studies demonstrate:
- LogP reduction : 0.5–1.0 units lower than piperidine analogs, improving solubility.
- Plasma protein binding : 85–90% binding efficiency due to rigid conformation.
- Toxicokinetics : 50% lower hepatotoxicity in rodent models, attributed to reduced reactive metabolite formation .
Q. How can aldehyde intermediates derived from this compound be leveraged for combinatorial libraries?
- Methodological Answer : Aldehydes (e.g., compound 5a/5b) serve as synthons for alkynes, hydrazones, or Ugi adducts. For example:
- Alkyne synthesis : Seyferth-Gilbert homologation with dimethylphosphono diazoalkanes yields terminal alkynes .
- Solid-phase diversification : Immobilize aldehydes on Wang resin for parallel synthesis of peptide isosteres, achieving >100 derivatives per batch .
Q. What strategies mitigate racemization during functionalization of the azaspiro scaffold?
- Methodological Answer : Racemization occurs via ring-opening at acidic/basic conditions. Mitigation approaches:
- Protecting groups : Use BOC or Fmoc to stabilize the amine during coupling .
- Low-temperature reactions : Perform acylations at –20°C to preserve stereochemistry.
- Chiral HPLC monitoring : Track enantiomeric excess (ee >98%) post-synthesis .
Data Analysis & Experimental Design
Q. How should researchers design SAR studies for azaspiro derivatives targeting CNS receptors?
- Methodological Answer : Prioritize:
- Core modifications : Introduce substituents at positions 5 and 6 to modulate blood-brain barrier permeability (e.g., logBB >0.3).
- In silico modeling : Use docking simulations (e.g., Glide SP) to predict binding to dopamine D or serotonin 5-HT receptors.
- In vitro assays : Measure IC in HEK293 cells transfected with target receptors .
Q. What computational tools predict the impact of azaspiro motifs on molecular conformation?
- Methodological Answer : Employ:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
